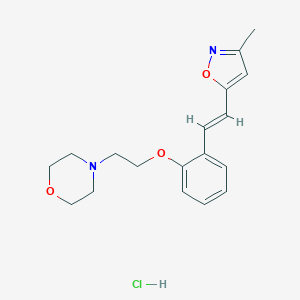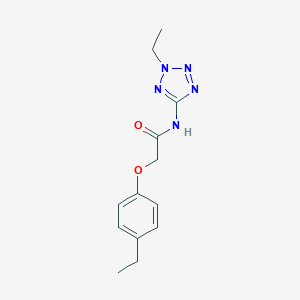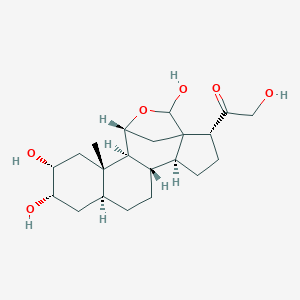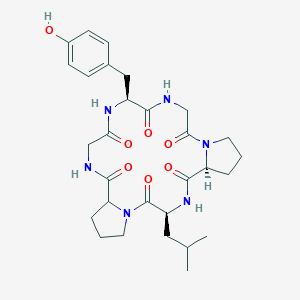![molecular formula C19H23ClN2O2 B237898 3-chloro-N-{4-[(diethylamino)methyl]phenyl}-4-methoxybenzamide](/img/structure/B237898.png)
3-chloro-N-{4-[(diethylamino)methyl]phenyl}-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-{4-[(diethylamino)methyl]phenyl}-4-methoxybenzamide, commonly known as CDMB, is a chemical compound that belongs to the class of benzamides. It has been extensively studied in scientific research for its potential applications in various fields such as medicine, pharmacy, and biochemistry.
Mecanismo De Acción
The mechanism of action of CDMB involves the inhibition of the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell survival. Inhibition of PARP activity leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
CDMB has been found to exhibit antitumor activity by inducing apoptosis in cancer cells. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. CDMB has been studied for its potential use in the treatment of fungal infections. It has been found to exhibit antifungal activity by inhibiting the growth of fungal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CDMB has several advantages for lab experiments. It is easy to synthesize and has a high purity level. CDMB is also stable under a wide range of conditions. However, CDMB has some limitations for lab experiments. It has a low solubility in water, which can limit its use in aqueous solutions. CDMB can also be toxic to cells at high concentrations.
Direcciones Futuras
There are several future directions for the study of CDMB. One potential direction is the development of CDMB as a diagnostic tool for cancer. Another potential direction is the study of the potential use of CDMB in combination with other drugs for the treatment of cancer. The study of the mechanism of action of CDMB and its effects on different types of cancer cells is also a potential future direction. Finally, the study of the potential use of CDMB in the treatment of other diseases such as fungal infections and inflammatory disorders is another future direction.
Métodos De Síntesis
CDMB can be synthesized through a multi-step process involving the reaction of 3-chloro-4-methoxybenzoic acid with thionyl chloride to form 3-chloro-4-methoxybenzoyl chloride. The resulting compound is then reacted with N-(diethylamino)methyl-4-aminobenzamide to form CDMB.
Aplicaciones Científicas De Investigación
CDMB has been studied for its potential applications in various scientific fields such as medicine, pharmacy, and biochemistry. It has been found to exhibit antitumor, anti-inflammatory, and antifungal activities. CDMB has also been studied for its potential use as a diagnostic tool for cancer.
Propiedades
Nombre del producto |
3-chloro-N-{4-[(diethylamino)methyl]phenyl}-4-methoxybenzamide |
|---|---|
Fórmula molecular |
C19H23ClN2O2 |
Peso molecular |
346.8 g/mol |
Nombre IUPAC |
3-chloro-N-[4-(diethylaminomethyl)phenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C19H23ClN2O2/c1-4-22(5-2)13-14-6-9-16(10-7-14)21-19(23)15-8-11-18(24-3)17(20)12-15/h6-12H,4-5,13H2,1-3H3,(H,21,23) |
Clave InChI |
OALAYVJAJIKZEI-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)Cl |
SMILES canónico |
CCN(CC)CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,5-dichloro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B237824.png)


![4-ethyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237839.png)

![N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B237849.png)
![3-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237852.png)
![4-isopropyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237857.png)
![4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237859.png)
![3-chloro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237869.png)
![2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B237871.png)
![2-methoxy-3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237874.png)